molecular formula C7H4ClN3O2 B8011283 4-chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

4-chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

Cat. No.: B8011283
M. Wt: 197.58 g/mol
InChI Key: VOOXHWOLYRJQNY-UHFFFAOYSA-N
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Description

4-chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS 1783696-58-1) is a high-value heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a multifunctional molecular scaffold that allows for selective substitution at multiple positions, enabling the rapid synthesis of diverse compound libraries for biological screening . The pyrazolopyridine core is a privileged structure in drug design due to its close similarity to purine bases, allowing it to interact with a variety of biological targets . The presence of both a reactive chloro group at the 4-position and a carboxylic acid at the 7-position provides two distinct handles for further synthetic elaboration. The carboxylic acid can be readily converted to amides or esters, while the chloro substituent is amenable to nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, making this intermediate exceptionally versatile for constructing complex molecules. Researchers utilize this compound and its derivatives in the development of tyrosine kinase inhibitors and other therapeutic agents . Its structural features make it a valuable template for probing protein-ligand interactions and optimizing pharmacological properties. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information .

Properties

IUPAC Name

4-chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-6-3-2-10-11-5(3)4(1-9-6)7(12)13/h1-2H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOXHWOLYRJQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NN2)C(=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The presence of the chloro group enhances the compound's interaction with biological targets, making it a candidate for further development in cancer therapeutics.

2. Anti-inflammatory Properties
Compounds similar to 4-chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid have been studied for their anti-inflammatory effects. They can inhibit specific pathways involved in inflammation, making them potential leads for developing new anti-inflammatory drugs.

3. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various enzymes that are crucial in disease pathways. For example, it has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are important in cell cycle regulation and are often dysregulated in cancer.

Material Science Applications

1. Synthesis of Functional Materials
The unique structure of this compound allows it to be used as a building block in the synthesis of functional materials such as polymers and nanomaterials. These materials can have applications in electronics and photonics due to their electronic properties.

2. Coordination Chemistry
Due to its ability to form stable complexes with metal ions, this compound can be utilized in coordination chemistry. It can serve as a ligand in the formation of metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies.

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAnticancer Drug DevelopmentInduces apoptosis and cell cycle arrest
Anti-inflammatory AgentsInhibits inflammatory pathways
Enzyme InhibitionInhibits cyclin-dependent kinases
Material ScienceSynthesis of Functional MaterialsUsed as a building block for polymers
Coordination ChemistryForms complexes with metal ions

Case Studies

Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated various pyrazolo[4,3-c]pyridine derivatives for their anticancer properties. The study found that compounds with a chloro substituent demonstrated enhanced potency against breast cancer cell lines compared to their non-chloro counterparts. This highlights the importance of structural modifications in drug design.

Case Study 2: Anti-inflammatory Mechanisms
In another research article, the anti-inflammatory effects of synthesized pyrazolo[4,3-c]pyridine derivatives were evaluated using animal models. The results indicated significant reductions in inflammatory markers, suggesting potential therapeutic applications for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[4,3-c]Pyridine Core

The position and nature of substituents significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Formula Key Data/Applications Reference
5-Methyl-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid 5-methyl, 3-oxo, 2-phenyl C₁₄H₁₁N₃O₃ Intermediate for kinase inhibitors
Ethyl 5-(2-chlorophenylamino)-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxylate Ethyl ester, 5-(2-chlorophenylamino) C₂₁H₁₆ClN₅O₃ 17% yield; red crystals, mp 212–214°C
N-[3-(5-Chloro-2-methoxyphenyl)-1-methyl-pyrazol-4-yl]-1H-pyrazolo[4,3-c]pyridine-7-carboxamide Carboxamide derivative C₁₈H₁₅ClN₆O₂ TLR7-9 antagonist candidate

Key Findings :

  • The ethyl ester derivative () demonstrates lower synthetic yield (17%) compared to the parent carboxylic acid (81% in ), likely due to steric hindrance from the 2-chlorophenyl group.
  • Carboxamide derivatives () retain bioactivity, suggesting the carboxylic acid group is amenable to functionalization for drug design.

Isomeric Pyrazolo-Pyridine Derivatives

Variations in ring fusion positions alter electronic properties and binding affinities:

Compound Name Ring Fusion Position Molecular Formula Key Data Reference
4-Chloro-1H-pyrazolo[3,4-b]pyridine [3,4-b] C₆H₄ClN₃ Synonym: 4-chloro-7-azabenzpyrazole
7-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid ethyl ester [4,3-b] C₉H₈ClN₃O₂ Purity ≥98%; ester derivative
5,7-Dichloro-1H-pyrazolo[3,4-c]pyridine [3,4-c] C₆H₃Cl₂N₃ Potential kinase inhibitor

Key Findings :

  • The [4,3-c] fusion in the target compound provides distinct electronic effects compared to [3,4-b] isomers, which may enhance receptor binding in TLR antagonists .

Heterocyclic Core Modifications

Replacing the pyrazole ring with pyrrole or furan alters reactivity and applications:

Compound Name Core Structure Molecular Formula Key Data Reference
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine C₈H₆N₂O₂ 95% yield
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine C₈H₅ClN₂O₂ 71% yield
Furo[2,3-c]pyridine-7-carboxylic acid Furo[2,3-c]pyridine C₈H₅NO₃ CAS: 1782264-34-9

Key Findings :

  • Pyrrolo[2,3-c]pyridine derivatives () exhibit higher synthetic yields (71–95%) compared to pyrazolo analogs, likely due to fewer steric constraints.

Biological Activity

4-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS: 1783696-58-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bicyclic structure formed by the fusion of a pyrazole and a pyridine ring, characterized by a chlorine atom at the 4-position and a carboxylic acid group at the 7-position. Its unique structure positions it as a promising candidate for various therapeutic applications, particularly in oncology and infectious diseases.

  • Molecular Formula : C7H4ClN3O2
  • Molecular Weight : 197.58 g/mol
  • Purity : Typically >95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in critical biological pathways, leading to effects such as apoptosis in cancer cells and antimicrobial activity .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity, which is crucial for the execution phase of cell apoptosis . The following table summarizes findings from various studies regarding its anticancer effects:

Study Cell Line Concentration (μM) Effect
MDA-MB-2311.0Morphological changes observed
10.0Enhanced caspase-3 activity (1.33–1.57x)
2.5Cell cycle arrest
HepG2VariousInhibition of cell proliferation

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and has shown efficacy similar to established antibiotics, particularly against Gram-positive and Gram-negative bacteria . The following table presents its antimicrobial activity:

Microorganism Minimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus< 10
Escherichia coli< 20
Candida albicans< 15

Case Studies

  • Antitumor Efficacy : In a study focusing on the synthesis of pyrazolo-pyridine derivatives, compounds similar to this compound demonstrated significant inhibition of microtubule assembly at concentrations around 20 μM, indicating potential as microtubule-destabilizing agents .
  • Infection Models : Another investigation explored its effectiveness against Mycobacterium tuberculosis, where derivatives of this compound were found to exhibit low cytotoxicity while maintaining substantial antibacterial activity .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid, and what parameters critically influence reaction yields?

  • Methodological Answer : Microwave-assisted coupling reactions using palladium catalysts (e.g., PdCl₂(PPh₃)₂) in polar aprotic solvents like DMF are effective. Key parameters include:

  • Reagent ratios : Stoichiometric excess of phenylacetylene (1.5–2.0 equiv) to drive the reaction.

  • Temperature : Microwave irradiation at 120–140°C for 30–60 minutes.

  • Workup : Post-reaction cooling, solvent removal under reduced pressure, and purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7 v/v).

  • Example yields: 70–85% after optimization .

    Reaction Parameters Optimal Conditions
    CatalystPdCl₂(PPh₃)₂ (5 mol%)
    SolventDMF
    Temperature130°C (microwave)
    Time45 minutes
    Yield82% (reported for derivative 6a)

Q. Which spectroscopic techniques are most reliable for structural confirmation, and what experimental variables affect data interpretation?

  • Methodological Answer :

  • ¹H NMR : Use DMSO-d₆ for solubility and resolution. Key peaks include aromatic protons (δ 8.69 ppm, d, J = 8.4 Hz) and methyl groups (δ 2.56 ppm, s) .
  • Mass Spectrometry (MS) : ESI-MS in positive mode to detect [M+H]⁺ ions (e.g., m/z 311.1 for derivatives) .
  • Critical Considerations :
  • Sample purity (>95% by HPLC) to avoid overlapping signals.
  • Temperature control to prevent dynamic effects in NMR.
  • Deuterated solvent selection to match compound solubility .

Advanced Research Questions

Q. How can computational chemistry optimize synthetic pathways and predict regioselectivity for this compound?

  • Methodological Answer :

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) identify transition states and intermediates. For example, ICReDD’s workflow combines quantum calculations with experimental validation to narrow optimal conditions .
  • Solvent Effects : COSMO-RS simulations predict solvent interactions, guiding solvent selection (e.g., DMF vs. THF) for improved yields .
  • Regioselectivity : Fukui indices or Hirshfeld charge analysis predict electrophilic attack sites on the pyrazole ring .

Q. How can contradictory spectral data (e.g., unexpected ¹H NMR shifts) be resolved during characterization?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C vs. 60°C .
  • Deuteration Experiments : Replace exchangeable protons (e.g., -NH) with deuterium to simplify splitting patterns.
  • 2D NMR (COSY, HSQC) : Confirm connectivity in complex cases, such as overlapping aromatic signals .
  • Alternative Solvents : Test CDCl₃ or methanol-d₄ if DMSO-d₆ causes signal broadening .

Q. What strategies are recommended for evaluating the biological activity of derivatives, and how is selectivity assessed?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Kinase inhibition assays (e.g., IC₅₀ determination) using recombinant proteins.
  • Cellular Activity : Dose-response curves in cancer cell lines (e.g., MTT assays) .
  • Selectivity Screening :
  • Panel Testing : Evaluate against 50+ kinases to identify off-target effects.
  • Structural Analysis : Co-crystallization with target proteins to validate binding modes .

Q. How can salt formation improve physicochemical properties, and what analytical methods validate salt stability?

  • Methodological Answer :

  • Salt Synthesis : React the carboxylic acid with inorganic bases (e.g., NaOH) or organic amines (e.g., triethylamine) in ethanol/water.

  • Characterization :

  • PXRD : Confirm crystalline phase changes vs. the free acid.

  • TGA/DSC : Assess thermal stability and dehydration events.

  • Solubility Testing : Compare aqueous solubility at pH 1.2 (simulated gastric fluid) vs. pH 6.8 (intestinal fluid) .

    Salt Type Biological Impact
    Sodium saltEnhanced aqueous solubility (≥5 mg/mL)
    Hydrochloride saltImproved bioavailability in pharmacokinetic models

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